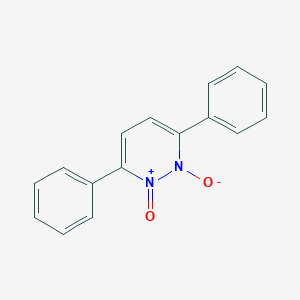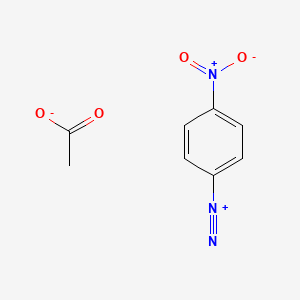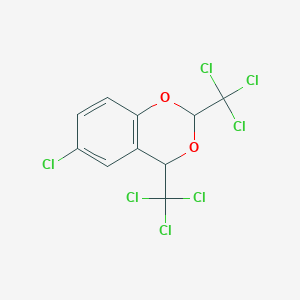
6-Chloro-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine is a chemical compound characterized by its unique structure, which includes a benzodioxine ring substituted with chloro and trichloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the chlorination of a benzodioxine derivative using trichloromethylating agents. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the trichloromethyl groups.
Substitution: Halogen substitution reactions are common, where the chloro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxines.
Scientific Research Applications
6-Chloro-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine involves its interaction with specific molecular targets. The chloro and trichloromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,4-bis(trifluoromethyl)-1H-benzimidazole
- Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate
- 2-Chloro-4,6-bis(methylthio)-1,3,5-triazine
Uniqueness
6-Chloro-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine is unique due to its specific substitution pattern and the presence of both chloro and trichloromethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61719-71-9 |
|---|---|
Molecular Formula |
C10H5Cl7O2 |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
6-chloro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine |
InChI |
InChI=1S/C10H5Cl7O2/c11-4-1-2-6-5(3-4)7(9(12,13)14)19-8(18-6)10(15,16)17/h1-3,7-8H |
InChI Key |
PVMANFXOKDGFAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,2,6,6-Pentamethyl-4-[(trimethylsilyl)oxy]piperidine](/img/structure/B14553178.png)
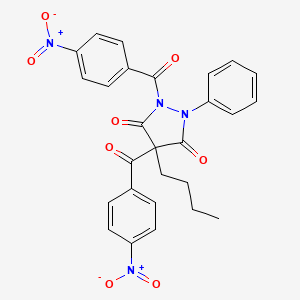
![Propanamide, N-[[2-[(2,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14553212.png)

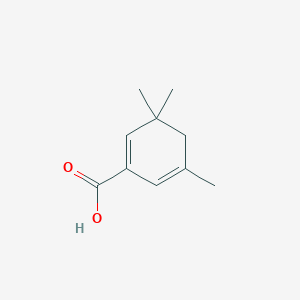
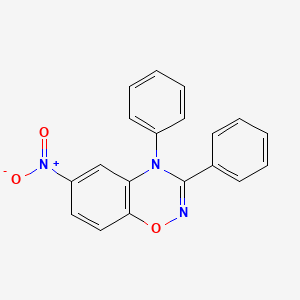
![4-(Propan-2-yl)-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14553235.png)
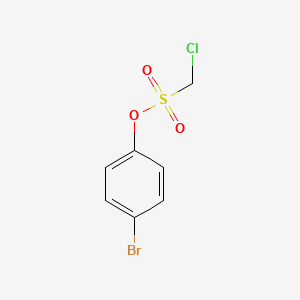
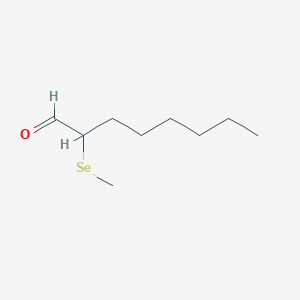
![1,1'-[Sulfanediylbis(2,3,5,6-tetrafluoro-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14553245.png)
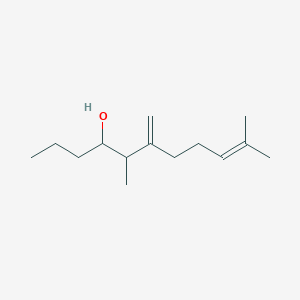
![3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine](/img/structure/B14553249.png)
